4-Bromo-N-methylidyneanilinium
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Overview
Description
4-Bromo-N-methylidyneanilinium is an organic compound that belongs to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-N-methylidyneanilinium typically involves the bromination of aniline derivatives. One common method includes the use of N-TBS (tert-butylsilyl) protection to shield the aniline nitrogen, followed by bromination using a brominating agent . The reaction is carried out under mild conditions using eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) .
Industrial Production Methods
In industrial settings, the preparation of this compound can be achieved through a multi-step process. This involves the initial protection of the aniline nitrogen, followed by bromination and subsequent deprotection to yield the desired compound . The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methylidyneanilinium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Heck and Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Brominating Agents: Used for the bromination step in the synthesis.
Catalysts: Palladium nanocrystals supported on covalent organic frameworks (COFs) are used in coupling reactions.
Solvents: Eco-friendly solvents like 2-MeTHF are preferred for their lower toxicity and environmental impact.
Major Products Formed
The major products formed from these reactions include various brominated and aminated derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4-Bromo-N-methylidyneanilinium has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylidyneanilinium involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of the bromine atom enhances its reactivity, making it a useful reagent in various synthetic processes .
Comparison with Similar Compounds
4-Bromo-N-methylidyneanilinium can be compared with other similar compounds such as 4-Bromo-N,N-dimethylaniline . While both compounds contain a bromine atom and an amino group, this compound is unique due to its specific substitution pattern and reactivity . Other similar compounds include:
4-Bromoaniline: Used in similar synthetic applications but lacks the methylidyne group.
4-Bromo-N,N-dimethylaniline: Used as an internal standard in analytical chemistry.
Properties
CAS No. |
7236-16-0 |
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Molecular Formula |
C7H5BrN+ |
Molecular Weight |
183.02 g/mol |
IUPAC Name |
(4-bromophenyl)-methylidyneazanium |
InChI |
InChI=1S/C7H5BrN/c1-9-7-4-2-6(8)3-5-7/h1-5H/q+1 |
InChI Key |
UPEUSKDKDOVVES-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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